3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine: is a heterocyclic compound that belongs to the class of pyrazolo-triazines This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine typically involves the construction of the pyrazolo-triazine core followed by the introduction of phenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo-triazines .
Scientific Research Applications
3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of advanced materials, such as high-energy explosives and specialty polymers
Mechanism of Action
The mechanism of action of 3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazine derivatives
Uniqueness
Compared to similar compounds, 3,4-Diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine stands out due to its unique substitution pattern and the presence of phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
68384-33-8 |
---|---|
Molecular Formula |
C17H13N5 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
3,4-diphenylpyrazolo[5,1-c][1,2,4]triazin-7-amine |
InChI |
InChI=1S/C17H13N5/c18-14-11-15-19-20-16(12-7-3-1-4-8-12)17(22(15)21-14)13-9-5-2-6-10-13/h1-11H,(H2,18,21) |
InChI Key |
PUAXPNINUHGOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=CC(=N3)N)N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.